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Compound of Interest

Compound Name: Porantherine

Cat. No.: B2928570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the alkaloid

Porantherine, focusing on Infrared (IR) spectroscopy and Mass Spectrometry (MS). The

information presented herein is crucial for the identification, characterization, and quality control

of this natural product, which is of significant interest in chemical synthesis and potential

pharmacological applications.

Infrared (IR) Spectroscopic Data
Infrared spectroscopy is a powerful analytical technique used to identify functional groups

present in a molecule. The IR spectrum of Porantherine exhibits characteristic absorption

bands corresponding to its unique cyclic amine structure. The data presented below is derived

from the analysis of a synthetic sample, which was found to be identical to an authentic sample

of natural Porantherine.
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Wavenumber (cm⁻¹) Interpretation

3200 N-H stretching vibration (associated amine)

2950 C-H stretching (aliphatic)

1650 C=C stretching (alkene)

1450 C-H bending (aliphatic)

1375 C-H bending (aliphatic)

1110 C-N stretching

970 C-H out-of-plane bending (alkene)

940 C-H out-of-plane bending (alkene)

890 C-H out-of-plane bending (alkene)

820 C-H out-of-plane bending (alkene)

Mass Spectrometry (MS) Data
Mass spectrometry is an essential technique for determining the molecular weight and

elemental composition of a compound. The mass spectrum of Porantherine confirms its

molecular formula, C₁₅H₂₃N.

m/z Value Interpretation

217 Parent Ion [M]⁺

Experimental Protocols
The following sections describe the generalized experimental methodologies for obtaining the

spectroscopic data for Porantherine. These protocols are based on standard analytical

chemistry practices prevalent during the period of its initial synthesis and characterization.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in Porantherine using infrared

spectroscopy.

Instrumentation: A double-beam infrared spectrophotometer.

Sample Preparation: A dilute solution of Porantherine was prepared in carbon tetrachloride

(CCl₄). Carbon tetrachloride is a suitable solvent for IR spectroscopy in the regions of interest

as it has minimal absorption in large portions of the mid-infrared spectrum.

Data Acquisition:

The spectrophotometer was calibrated using a polystyrene film standard.

A background spectrum of the solvent (CCl₄) was recorded in a matched salt (e.g., NaCl or

KBr) cell.

The sample solution was placed in an identical salt cell.

The infrared spectrum was recorded over the range of approximately 4000 cm⁻¹ to 600

cm⁻¹.

The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹). The

absorption bands were then identified and assigned to their corresponding molecular

vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of Porantherine.

Instrumentation: A magnetic sector or quadrupole mass spectrometer.

Sample Introduction: The sample was introduced into the ion source, likely via a direct insertion

probe for a solid sample or via a gas chromatograph inlet if the sample was sufficiently volatile

and thermally stable.

Ionization: Electron Ionization (EI) was the most common method for this type of molecule. The

sample was bombarded with a beam of high-energy electrons (typically 70 eV), causing the

molecule to ionize and fragment.
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Mass Analysis: The resulting ions were accelerated into the mass analyzer, where they were

separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions were detected, and their abundance was recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z. The peak with the highest m/z

value that corresponds to the intact molecule is identified as the parent ion [M]⁺.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized compound like Porantherine to confirm its identity against a natural sample.
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Caption: Workflow for the comparative spectroscopic analysis of synthetic and natural

Porantherine.
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To cite this document: BenchChem. [Spectroscopic Profile of Porantherine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2928570#spectroscopic-data-for-porantherine-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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